molecular formula C6H10F3NO2 B12828766 Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Cat. No.: B12828766
M. Wt: 185.14 g/mol
InChI Key: CMWYIMBSENOBCJ-SCSAIBSYSA-N
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Description

Methyl (R)-2-amino-5,5,5-trifluoropentanoate (CAS 1260437-08-8) is a chiral, enantiomerically pure ester of a non-proteinogenic amino acid, serving as a valuable building block in medicinal chemistry and drug discovery. Its molecular formula is C6H10F3NO2, and it has a molecular weight of 185.14 g/mol . The compound's core research value stems from the strategic incorporation of a terminal trifluoromethyl (CF3) group, a modification known to profoundly improve the metabolic stability, bioavailability, and binding affinity of peptide-based drug candidates and small molecules . This makes it a crucial synthon for the development of more potent and selective pharmaceuticals, particularly for creating fluorinated analogues of natural amino acids like norvaline . Its specific stereochemistry (R-configuration) allows researchers to investigate structure-activity relationships and fine-tune the three-dimensional properties of potential therapeutics. A prominent application of its parent acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, has been in the development of Avagacestat, a gamma-secretase inhibitor investigated for the treatment of Alzheimer's disease, highlighting the practical pharmaceutical relevance of this compound class . As a methyl ester, this compound offers enhanced reactivity for downstream synthetic transformations, such as peptide coupling or further functionalization, providing researchers with a versatile intermediate for constructing complex, fluorinated molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1

InChI Key

CMWYIMBSENOBCJ-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(F)(F)F)N

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Procedure

  • Preparation of Racemic 2-Amino-5,5,5-Trifluoropentanoic Acid Hydrochloride :

    • A precursor compound such as Ac-AA is treated with 6 N hydrochloric acid at 100 °C for 4 hours. The reaction mixture is then cooled, concentrated, and dried under vacuum to yield crude racemic amino acid hydrochloride salt.
    • The crude product is purified by washing with acetonitrile and drying to achieve high purity (yield: ~88.8%).
  • Resolution Using Chiral Ligands :

    • The racemic amino acid hydrochloride salt is mixed with a chiral ligand (e.g., an (S)-configured ligand), nickel(II) chloride, degassed methanol, and potassium carbonate.
    • The reaction occurs at 50 °C for approximately 2.5 hours under stirring conditions.
    • After cooling to room temperature and subsequently to 0 °C, the reaction mixture is quenched with acetic acid and distilled water to precipitate the diastereomeric complex.
  • Isolation of the Desired Enantiomer :

    • The diastereomeric complex undergoes disassembly using hydrochloric acid in dimethoxyethane at 50 °C.
    • The resulting solution is basified with sodium carbonate to isolate the desired enantiomer.
    • The product is further purified through recrystallization or filtration.

Advantages

  • High yield and selectivity for the (R)-enantiomer.
  • Recycling of chiral ligands reduces waste and cost.
  • Scalable for industrial applications.

Challenges

  • Requires specialized chiral ligands.
  • Sensitive to reaction conditions such as temperature and pH.

Esterification of Resolved Amino Acid

After obtaining the resolved amino acid via DKR or other methods, esterification can be performed to synthesize this compound.

Procedure

  • The resolved amino acid is dissolved in methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • The mixture is refluxed for several hours to promote esterification.
  • Excess methanol is removed by distillation, and the product is purified via crystallization or column chromatography.

Advantages

  • Straightforward process using readily available reagents.
  • Compatible with large-scale synthesis.

Alternative Approaches

Asymmetric Synthesis

Direct asymmetric synthesis using chiral catalysts or biocatalysts can also produce this compound. This method avoids the need for racemization but may require optimization of reaction conditions.

Chemical Modifications

Starting from simpler trifluoromethyl-containing compounds, chemical transformations such as amination and esterification can be employed to construct the target molecule.

Data Summary

Step Reagents/Conditions Yield (%) Key Notes
Racemic amino acid synthesis Ac-AA + HCl (6 N), 100 °C ~88.8 Requires purification steps
Dynamic kinetic resolution Chiral ligand + NiCl₂ + K₂CO₃ + methanol High High selectivity for (R)-enantiomer
Esterification Resolved amino acid + methanol + H₂SO₄ Moderate Straightforward esterification

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, and applications of Methyl (R)-2-amino-5,5,5-trifluoropentanoate and related compounds:

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties Applications
This compound 2-amino, 5-CF₃, methyl ester C₆H₁₀F₃NO₂ 193.15 Esterification of (R)-acid (inferred) Enhanced lipophilicity, chiral specificity Peptide modification, drug intermediates
(S)-2-Amino-5,5,5-trifluoropentanoic acid 2-amino, 5-CF₃, carboxylic acid C₅H₈F₃NO₂ 177.12 Dynamic kinetic resolution (DKR) High bioactivity, chiral purity Drug development, peptide research
DL-Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate 4-phenylamino, 5-CF₃, methyl ester C₁₃H₁₅F₃N₂O₂ 288.27 Alkylation or coupling reactions Aromatic substitution, potential toxicity Specialty chemical synthesis
(R)-2-Amino-5,5,5-trifluoropentanamide 2-amino, 5-CF₃, amide C₅H₉F₃N₂O 170.13 Amidation of corresponding acid High stability, low reactivity Stable intermediates, enzyme studies
2-Acetamido-5,5,5-trifluoropentanoic acid 2-acetamido, 5-CF₃, carboxylic acid C₇H₁₀F₃NO₃ 213.15 Acetylation of amino acid Improved metabolic stability Prodrug design, biomaterials
METHYL4-AMINO-5,5,5-TRIFLUOROPENTANOATE 4-amino, 5-CF₃, methyl ester (positional isomer) C₆H₁₀F₃NO₂ 193.15 Positional isomer synthesis Altered stereoelectronics Comparative structure-activity studies

Key Comparative Insights

Enantiomeric Specificity
  • The (S)-enantiomer of 2-amino-5,5,5-trifluoropentanoic acid is extensively utilized in bioactive formulations due to its compatibility with natural L-amino acids in peptides . In contrast, the (R)-enantiomer (as the methyl ester) may exhibit distinct binding kinetics or metabolic pathways, making it valuable for probing chiral selectivity in drug targets.
Functional Group Impact
  • Ester vs. Acid vs. Amide: The methyl ester group in this compound enhances membrane permeability compared to the carboxylic acid form (e.g., (S)-2-amino-5,5,5-trifluoropentanoic acid), which is more polar and less bioavailable . The amide derivative (R)-2-Amino-5,5,5-trifluoropentanamide exhibits greater hydrolytic stability but reduced reactivity, making it suitable for prolonged storage or controlled-release applications .
Substituent Effects
  • Trifluoromethyl (-CF₃) : The -CF₃ group in all compounds enhances electronegativity and metabolic stability, contributing to improved pharmacokinetic profiles .
Positional Isomerism
  • METHYL4-AMINO-5,5,5-TRIFLUOROPENTANOATE, a positional isomer with the amino group at position 4, demonstrates how minor structural changes alter electronic distribution and steric interactions. This isomer may serve as a negative control in studies exploring the criticality of substituent positioning .

Biological Activity

Methyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of three fluorine atoms on a pentanoic acid backbone, which significantly influences its physicochemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C6_6H8_8F3_3N O2_2
  • Molecular Weight : Approximately 201.17 g/mol
  • Structural Features :
    • Central pentanoic acid skeleton
    • Amino group at the second carbon
    • Methyl ester at the terminal position
    • Trifluoromethyl group enhancing lipophilicity and metabolic stability

The trifluoromethyl group in this compound is crucial for its biological activity as it enhances binding affinity to various receptors and enzymes compared to non-fluorinated analogs.

The mechanism of action of this compound involves interactions with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. This compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can selectively inhibit certain enzymes involved in metabolic pathways. The enhanced binding affinity attributed to the trifluoromethyl group allows for effective interaction with these enzymes.
  • Protein Folding and Stability : The compound may influence protein folding and stability, making it a candidate for drug design and development in therapeutic contexts.
  • Bioisosteric Properties : this compound acts as a bioisostere for natural amino acids, potentially mimicking their functions while imparting unique properties due to fluorination .

Case Studies

  • Interaction Studies : Research has demonstrated that fluorinated compounds like this compound often exhibit altered pharmacokinetics and pharmacodynamics due to their unique electronic properties. Studies have shown that this compound binds selectively to specific targets, enhancing its potential as a therapeutic agent.
  • Synthesis and Application : Various synthetic methods have been developed for producing this compound. These include dynamic kinetic resolution techniques that yield high purity and selectivity. The operational convenience of these methods supports the widespread application of this compound in research settings .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionSelectively inhibits specific metabolic enzymes
Protein StabilityInfluences protein folding and stability
Bioisosteric PropertiesMimics natural amino acids with unique fluorinated traits

Q & A

Q. What are the common synthetic routes for preparing Methyl (R)-2-amino-5,5,5-trifluoropentanoate in laboratory settings?

Methodological Answer: Two primary methods are used:

  • Alkylation of Glycine Equivalents : (R)-1,1,1-trifluoro-3-iodopropane reacts with a glycine Schiff base complex under basic conditions. This method is suitable for small-scale synthesis (~1 g) but may yield byproducts like bis-alkylated complexes or diastereomers (e.g., (S)(2R)-97) if base selection is suboptimal .
  • Dynamic Kinetic Resolution (DKR) : Racemic mixtures are resolved using chiral catalysts or enzymes, enabling large-scale synthesis (~20 g). This approach minimizes racemization and is practical for producing Fmoc-protected derivatives .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 210 nm. Compare retention times with authentic (R)- and (S)-enantiomers.
  • Polarimetry : Measure optical rotation and compare to literature values. Ensure solvent consistency (e.g., methanol) for accuracy.
  • Derivatization : Convert to Fmoc derivatives for enhanced chromatographic separation and UV detection sensitivity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 204.07) and isotopic patterns.
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group.
  • Solvent Compatibility : Avoid prolonged exposure to polar protic solvents (e.g., water, methanol) to minimize ester hydrolysis. Use anhydrous DMF or THF for reactions.
  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous systems to prevent amine protonation or ester degradation .

Q. How does the introduction of trifluoromethyl groups influence the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, prolonging in vivo half-life.
  • Electron-Withdrawing Effects : The -CF3_3 group stabilizes adjacent carboxylate anions, altering pKa values (e.g., amine pKa ~8.5 vs. ~9.8 in non-fluorinated analogs) .

Advanced Research Questions

Q. What strategies can be employed to mitigate byproduct formation during the alkylation step in the synthesis of this compound?

Methodological Answer:

  • Base Optimization : Avoid powdered NaOH or NaOMe solutions, which promote decomposition of alkylation reagents (e.g., CF3_3–CH=CH2_2 formation). Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for controlled reactivity .
  • Temperature Control : Perform alkylation at 0–5°C to suppress bis-alkylation.
  • Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate diastereomers and bis-alkylated byproducts .

Q. How can dynamic kinetic resolution be optimized for large-scale synthesis of enantiomerically pure this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral Ni(II) complexes with trichloro-substituted ligands for enhanced enantioselectivity (>99% ee).
  • Solvent Systems : Use toluene/water biphasic systems to improve substrate solubility and catalyst recycling.
  • Scale-Up Protocols : Gradually increase reagent concentrations (up to 1 M) while maintaining stirring efficiency to avoid racemization .

Q. What are the challenges in achieving high diastereoselectivity during the alkylation of glycine equivalents for this compound?

Methodological Answer:

  • Steric Effects : Bulky ligands (e.g., (S)-18) favor (R)-configuration but may reduce reaction rates. Balance steric bulk with electronic effects using DFT calculations.
  • Reagent Purity : Ensure alkylation reagents (e.g., (S)-1,1,1-trifluoro-3-iodopropane) are free from β-hydride elimination precursors.
  • Monitoring : Use in-situ 19F^{19}\text{F} NMR to track diastereomer ratios and adjust reaction conditions dynamically .

Q. How do pH and solvent conditions affect the stability and reactivity of this compound in aqueous systems?

Methodological Answer:

  • Hydrolysis Kinetics : At pH > 8, ester hydrolysis accelerates (t1/2_{1/2} < 24 hours in 0.1 M NaOH). Use buffered solutions (pH 5–6) for biological assays.
  • Solvent Effects : Acetonitrile/water mixtures (80:20) stabilize the compound better than pure water.
  • Temperature : Hydrolysis rates double with every 10°C increase; store solutions at 4°C for short-term use .

Q. What role does this compound play in studying protein-ligand interactions through fluorine-specific NMR techniques?

Methodological Answer:

  • 19F^{19}\text{F} NMR Probes : Incorporate the compound into peptide sequences to monitor conformational changes via 19F^{19}\text{F} chemical shift perturbations.
  • Binding Assays : Use saturation transfer difference (STD) NMR to quantify ligand-receptor interactions, leveraging the strong 19F^{19}\text{F} signal-to-noise ratio.
  • Thermodynamic Studies : Measure T1/T2T_1/T_2 relaxation times to assess binding kinetics and entropy changes .

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